molecular formula C12H22O B1359936 4-Cyclohexylcyclohexanol CAS No. 2433-14-9

4-Cyclohexylcyclohexanol

Cat. No.: B1359936
CAS No.: 2433-14-9
M. Wt: 182.3 g/mol
InChI Key: AFKMHDZOVNDWLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclohexylcyclohexanol is an organic compound with the molecular formula C12H22O. It is a colorless liquid with a special aroma and appears as a solid wax-like substance at room temperature. This compound is known for its unique structure, consisting of two cyclohexane rings connected by a single hydroxyl group. It is used in various industrial applications, including as a softener in plastics and rubber industries, and as a lubricant .

Safety and Hazards

When handling 4-Cyclohexylcyclohexanol, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .

Biochemical Analysis

Biochemical Properties

4-Cyclohexylcyclohexanol plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to have a strong interaction with substituents on the aromatic ring, which can influence binding constants and molecular geometry

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can act as a catalyst in reactions involving binding constants and molecular geometry, thereby impacting cellular processes at a fundamental level . These effects are essential for understanding how the compound can be used in cellular and molecular biology research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to interact with various biomolecules makes it a versatile tool in biochemical research. For instance, its interaction with substituents on the aromatic ring can influence molecular geometry and binding constants, which are critical for understanding its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time The compound’s stability and degradation are important factors to considerUnderstanding these temporal effects is crucial for designing experiments and interpreting results accurately .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. It is essential to determine the threshold effects and optimal dosages for various applications. This information is vital for ensuring the compound’s safe and effective use in research .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its function. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. Understanding these processes is vital for determining the compound’s bioavailability and efficacy in various applications .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are essential for understanding how the compound exerts its effects at the cellular level .

Chemical Reactions Analysis

4-Cyclohexylcyclohexanol undergoes various chemical reactions, including:

Comparison with Similar Compounds

4-Cyclohexylcyclohexanol can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-cyclohexylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h10-13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKMHDZOVNDWLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3040722
Record name 4-Cyclohexylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3040722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2433-14-9, 7335-11-7, 7335-42-4
Record name [Bicyclohexyl]-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2433-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyclohexylcyclohexanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002433149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Cyclohexylcyclohexanol, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007335117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Cyclohexylcyclohexanol, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007335424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Cyclohexylcyclohexanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4177
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Cyclohexylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3040722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-cyclohexylcyclohexanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.653
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-CYCLOHEXYLCYCLOHEXANOL, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J8AJ0CGGU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-CYCLOHEXYLCYCLOHEXANOL, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/895YPF8KUA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyclohexylcyclohexanol
Reactant of Route 2
4-Cyclohexylcyclohexanol
Reactant of Route 3
4-Cyclohexylcyclohexanol
Reactant of Route 4
4-Cyclohexylcyclohexanol
Reactant of Route 5
4-Cyclohexylcyclohexanol
Reactant of Route 6
Reactant of Route 6
4-Cyclohexylcyclohexanol
Customer
Q & A

Q1: What can you tell us about the structural characteristics of 4-cyclohexylcyclohexanol based on the research?

A1: The provided research papers offer some insights into the structure of this compound. One study focuses on the "Optical crystallographic properties of the 4-phenyl- and 4-cyclohexylcyclohexanols" []. While the full text isn't available, the title suggests that the crystal structure of this compound has been investigated. Additionally, another paper examines the "Determination of the Configuration of 4-Cyclohexylcyclohexanols" []. This suggests that the research delves into the stereochemistry of this compound, likely exploring the different possible cis and trans isomers.

Q2: The first paper mentions epimerization of this compound. Can you explain what this means and why it's relevant?

A2: Epimerization refers to the conversion between two epimers, which are diastereomers that differ in configuration at only one stereogenic center. In the case of this compound, epimerization likely involves the interconversion between the cis and trans isomers at the carbon bearing the hydroxyl group []. This process is relevant because the different isomers of a molecule can have distinct physical and chemical properties, potentially impacting their biological activity or other applications. The study explores how this epimerization is influenced by catalytic methods and relates it to the conformational equilibrium of the molecule.

Q3: Are there any insights from these studies regarding the stability of this compound?

A3: While the papers don't directly investigate stability in the context of degradation, the study on epimerization [] provides some indirect information. The fact that this compound undergoes epimerization under certain conditions suggests that it might be susceptible to isomerization reactions. This information could be relevant when considering its stability under various conditions, such as exposure to heat, light, or different chemical environments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.